molecular formula C10H9N3S B14282236 Propanenitrile, 3-(2-benzothiazolylamino)- CAS No. 139933-21-4

Propanenitrile, 3-(2-benzothiazolylamino)-

Cat. No.: B14282236
CAS No.: 139933-21-4
M. Wt: 203.27 g/mol
InChI Key: MRWDUQYVWOLYBX-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(2-benzothiazolylamino)- is an organic compound that features a nitrile group attached to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(2-benzothiazolylamino)- can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with propanenitrile. One common method involves the use of a catalyst to facilitate the reaction under controlled conditions. For example, the reaction can be carried out in the presence of oxalic acid as an organocatalyst, which promotes the condensation of aromatic aldehydes, 2-naphthol, and 2-aminobenzothiazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(2-benzothiazolylamino)- undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Propanenitrile, 3-(2-benzothiazolylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanenitrile, 3-(2-benzothiazolylamino)- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzothiazole moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A smaller nitrile compound used as a solvent in various chemical reactions.

    Benzothiazole: The parent compound of the benzothiazole moiety in propanenitrile, 3-(2-benzothiazolylamino)-.

Uniqueness

Propanenitrile, 3-(2-benzothiazolylamino)- is unique due to the combination of the nitrile group and the benzothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry, setting it apart from simpler nitrile compounds .

Properties

CAS No.

139933-21-4

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)propanenitrile

InChI

InChI=1S/C10H9N3S/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,7H2,(H,12,13)

InChI Key

MRWDUQYVWOLYBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC#N

Origin of Product

United States

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